molecular formula C8H3Cl2F3O2 B1318731 4-Chloro-3-(trifluoromethoxy)benzoyl chloride CAS No. 886500-55-6

4-Chloro-3-(trifluoromethoxy)benzoyl chloride

Cat. No. B1318731
CAS RN: 886500-55-6
M. Wt: 259.01 g/mol
InChI Key: LDCDQZTVJVDRGB-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethoxy)benzoyl chloride is a clear, colorless liquid . It is an organic building block .


Synthesis Analysis

While specific synthesis methods for 4-Chloro-3-(trifluoromethoxy)benzoyl chloride were not found, a similar compound, 4-(Trifluoromethyl)benzoyl chloride, undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .


Molecular Structure Analysis

The molecular formula of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride is C8H3Cl2F3O2 . The SMILES string representation is FC(F)(F)OC1=CC=C(C(Cl)=O)C=C1Cl .


Physical And Chemical Properties Analysis

4-Chloro-3-(trifluoromethoxy)benzoyl chloride is a clear, colorless liquid . Its density and refractive index values have been reported .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-Chloro-3-(trifluoromethoxy)benzoyl chloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of the trifluoromethoxy group into molecules, which can significantly alter the pharmacokinetic properties of drugs, such as their metabolic stability and membrane permeability .

Agricultural Chemical Development

This compound is used in the development of agrochemicals, particularly in the synthesis of herbicides and pesticides. The trifluoromethoxy group is known for its ability to enhance the biological activity of these agents, making them more effective at lower concentrations .

Material Science Applications

In material science, 4-Chloro-3-(trifluoromethoxy)benzoyl chloride can be utilized to modify the surface properties of materials. This includes creating hydrophobic coatings that are resistant to water and other substances, which is crucial for various industrial applications .

Chemical Synthesis Enhancer

As a reagent, it is often used to introduce the trifluoromethoxy group into aromatic compounds. This transformation is pivotal in the synthesis of complex organic molecules that require this functional group for their activity or stability .

Analytical Chemistry

In analytical chemistry, it serves as a derivatization agent for the detection and quantification of various compounds. Its ability to react with different functional groups makes it a versatile tool in chromatography and mass spectrometry .

Research on Fluorinated Compounds

The compound is also central to research focused on the properties and reactions of fluorinated molecules. The trifluoromethoxy group is of particular interest due to its influence on the electronic characteristics of molecules .

Catalyst Development

It can act as a precursor in the development of catalysts used in organic synthesis. Catalysts derived from this compound may exhibit enhanced selectivity and reactivity due to the presence of the trifluoromethoxy group .

Polymer Chemistry

In polymer chemistry, 4-Chloro-3-(trifluoromethoxy)benzoyl chloride is used to introduce fluorinated side chains into polymers. This modification can lead to polymers with unique properties, such as increased thermal stability and chemical resistance .

Mechanism of Action

Target of Action

This compound is an organic building block, often used in chemical synthesis . The specific targets would depend on the context of its use in a particular synthetic pathway.

Action Environment

The action of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the rate and selectivity of the reactions it participates in.

properties

IUPAC Name

4-chloro-3-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-5-2-1-4(7(10)14)3-6(5)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCDQZTVJVDRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252717
Record name 4-Chloro-3-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886500-55-6
Record name 4-Chloro-3-(trifluoromethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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